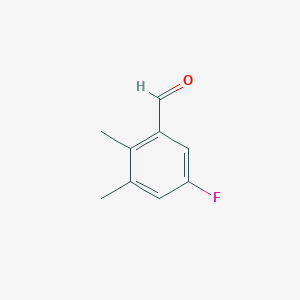

5-Fluoro-2,3-dimethylbenzaldehyde

説明

Contextual Significance of Fluorinated Aromatic Aldehydes

Fluorinated aromatic aldehydes are a class of organic compounds that have gained considerable attention in modern chemistry. The inclusion of fluorine atoms into aromatic systems can dramatically alter their physical, chemical, and biological properties. Fluorine's high electronegativity can influence the reactivity and stability of these compounds. This has made them valuable in a variety of applications, including the development of pharmaceuticals, agrochemicals, and advanced materials. In the pharmaceutical industry, for instance, the addition of fluorine can enhance a drug's metabolic stability and bioavailability.

Distinctive Features of Fluoro- and Dimethyl-Substituted Benzaldehyde (B42025) Frameworks

The chemical behavior of 5-Fluoro-2,3-dimethylbenzaldehyde is shaped by the interplay of its three substituents on the benzene (B151609) ring. The fluorine atom, being highly electronegative, acts as an electron-withdrawing group through induction, while the two methyl groups are electron-donating. This electronic push-pull can influence the reactivity of the aldehyde group and the aromatic ring. Furthermore, the positioning of these groups can create steric hindrance, which may direct the outcome of chemical reactions.

Overview of Research Trajectories for this compound

While specific research focused exclusively on this compound is not extensively documented in publicly available literature, its structural motifs are common in several areas of chemical research. Aromatic aldehydes are foundational in the synthesis of a wide array of organic compounds. For example, they are key precursors for creating complex heterocyclic structures, which are often the core of new pharmaceutical agents. The presence of the fluoro and dimethyl groups on this particular benzaldehyde makes it a potentially valuable intermediate for producing specialized chemicals with tailored properties.

Chemical Compound Information

| Compound Name |

| This compound |

| 2,3-dimethylbenzaldehyde |

| 3,5-dimethylbenzaldehyde |

| Benzaldehyde |

| 5-Bromo-2-fluoro-1,3-dimethylbenzene |

| 4-Fluoro-3,5-dimethylbenzaldehyde |

| 2,5-Dimethylbenzaldehyde |

| 5-(3-Fluorophenyl)-2,3-dimethylbenzamide |

| 5-Fluoro-3,3-dimethylpyrazole |

| 3,5-dimethyl fluorobenzene |

| 2,3-dimethyl halogeno-benzene |

| N,N-dimethylformamide |

| Ammonium chloride |

Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₉H₉FO cymitquimica.com |

| Molecular Weight | 152.16 g/mol cymitquimica.com |

| CAS Number | 1803816-98-9 |

Structure

2D Structure

3D Structure

特性

IUPAC Name |

5-fluoro-2,3-dimethylbenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9FO/c1-6-3-9(10)4-8(5-11)7(6)2/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JXNOKDMGEKYNJR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1C)C=O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9FO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

152.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Reactivity and Advanced Transformations of 5 Fluoro 2,3 Dimethylbenzaldehyde

Reactions on the Aromatic Ring System

The aromatic core of 5-Fluoro-2,3-dimethylbenzaldehyde is a hub of chemical reactivity, amenable to a variety of transformations that allow for the introduction of new functional groups and the construction of more complex molecular architectures.

Direct C–H Activation and Functionalization

Direct C–H activation has emerged as a powerful and atom-economical strategy for the functionalization of aromatic rings, bypassing the need for pre-installed activating groups.

The regioselective alkylation and arylation of benzaldehyde (B42025) derivatives can be achieved through transition metal-catalyzed C–H activation. For instance, palladium-catalyzed ortho-C–H arylation of benzaldehydes has been successfully demonstrated using transient directing groups, such as 2-(methylsulfinyl)aniline. nih.gov This method shows excellent regioselectivity for the ortho-C–H bond, even in the presence of other potentially reactive sites like benzylic C–H bonds in ortho-alkyl-benzaldehyde substrates. nih.gov While direct studies on this compound are not extensively reported, analogous rhodium(III)-catalyzed C–H alkylation of benzamides with α-Cl ketones as sp3-carbon alkylating agents showcases the potential for such transformations on substituted aromatic rings. rsc.org The choice of solvent can be critical in controlling the chemoselectivity of these reactions, as seen in the Rh(III)-catalyzed double C–H functionalization of benzamides. rsc.org

Similarly, rhodium-catalyzed chelation-assisted C-H alkylation has been a valuable tool. nih.gov Although early examples focused on heterocyclic directing groups, the principle has been extended to other functionalities. The development of new ligands for Rh(III)-catalyzed C-H activation has led to significant improvements in the regioselectivity of alkyne insertion, a common issue in these transformations. nih.gov

The following table summarizes representative C-H functionalization reactions on benzaldehyde derivatives, which can be considered analogous to potential reactions of this compound.

| Catalyst System | Reaction Type | Substrate Type | Key Features |

| Pd(II) / 2-(methylsulfinyl)aniline | ortho-C–H Arylation | Benzaldehydes | Transient directing group, excellent ortho-selectivity. nih.gov |

| Rh(III) | C–H Alkylation | Arylhydrophthalazinediones | Use of α-Cl ketones as alkylating agents. rsc.org |

| Rh(I) | C–H Alkylation | α,β-unsaturated N-benzyl imines | Chelation-assisted, broad scope. nih.gov |

| Ir(III) / Rh(III) | Formyl C–H Arylation | Benzaldehydes | Chelation-assisted, complementary substrate scope. researchgate.net |

The mechanism of C–H bond activation is a subject of intense research. One prominent mechanism is Proton-Coupled Electron Transfer (PCET), which has been identified as a powerful method for bond transformations under photoredox catalysis. nih.gov Mechanistic studies suggest that for substrates with weak C–H bonds, a multiple-site concerted proton-electron transfer (MS-CPET) is a viable pathway. nih.gov In this process, electron transfer with a photocatalyst occurs concurrently with proton transfer to a basic site.

Detailed mechanistic studies on transition metal-catalyzed C–H activation reactions often employ a combination of mass spectrometry and theoretical methods. researchgate.netdiderich.lu These studies have been crucial in understanding the roles of catalysts, ligands, and substrates in determining reaction outcomes. For instance, in some palladium-catalyzed reactions, a dimeric Pd-M (where M can be Pd or another metal) model has been proposed to explain the observed meta-selectivity. diderich.lu The nature of the substituent on the aromatic ring can also influence the turnover-limiting step in the catalytic cycle, which can shift from C-H activation to subsequent steps like alkyne insertion or reductive elimination depending on the electronic properties of the substrate. nih.gov

Deprotonative Functionalization of Substituted Aromatic Aldehydes

Deprotonative functionalization, or metalation, offers an alternative route to C–H functionalization, particularly for aromatic systems. This approach involves the use of a strong base to remove a proton from the aromatic ring, creating a carbanion that can then be trapped by an electrophile. The regioselectivity of deprotonation is governed by the directing effects of the substituents on the ring.

In the case of substituted benzaldehydes, the directing effect of the formyl group, along with other substituents, will determine the site of metalation. While specific studies on the deprotonative functionalization of this compound are limited, research on related substituted benzenes provides valuable insights. For example, the use of mixed lithium-zinc bases has been shown to effectively metalate substituted benzenes and heteroaromatics. researchgate.net

Influence of Fluoro and Dimethyl Substituents on Reaction Pathways and Selectivity

The reactivity and regioselectivity of transformations on the aromatic ring of this compound are significantly influenced by the interplay of the electronic and steric effects of the fluoro and dimethyl substituents.

The fluoro substituent is strongly electronegative, exerting a powerful electron-withdrawing inductive effect (-I). This effect deactivates the aromatic ring towards electrophilic substitution. libretexts.org However, fluorine can also participate in resonance by donating a lone pair of electrons (+R effect), which directs incoming electrophiles to the ortho and para positions. masterorganicchemistry.commasterorganicchemistry.com In the context of C–H activation, the strong inductive effect of fluorine can make the adjacent C–H bonds more acidic, potentially facilitating deprotonation or metalation.

The dimethyl substituents at the 2- and 3-positions are electron-donating through an inductive effect (+I) and hyperconjugation. This increases the electron density of the aromatic ring, making it more susceptible to electrophilic attack and potentially influencing the redox properties of the molecule in PCET-mediated reactions. Sterically, the ortho-methyl group can hinder reactions at the adjacent C–H bond (C6) and at the formyl group itself.

The formyl group (-CHO) is a deactivating, meta-directing group for electrophilic aromatic substitution due to its electron-withdrawing resonance and inductive effects. stackexchange.com It deactivates the ortho and para positions, directing incoming electrophiles to the meta position. quora.com In the context of directed metalation, the aldehyde can act as a directing group, often favoring functionalization at the ortho position.

The combination of these substituents in this compound leads to a complex pattern of reactivity. The activating effect of the dimethyl groups counteracts the deactivating effect of the fluoro and formyl groups. The regiochemical outcome of any reaction will be a result of the balance between these electronic effects and the steric hindrance imposed by the ortho-methyl group. For instance, in a C–H activation reaction, the directing effects of all three substituents would need to be considered to predict the most likely site of functionalization.

Derivatization Strategies and Applications As a Chemical Building Block

Synthesis of Heterocyclic Compounds

Heterocyclic structures are core components of many biologically active compounds. 5-Fluoro-2,3-dimethylbenzaldehyde is an ideal starting material for introducing a 5-fluoro-2,3-dimethylphenyl moiety into various heterocyclic systems.

Chromones and flavonoids are important classes of naturally occurring compounds known for their wide range of biological activities. nih.govnih.gov The synthesis of these scaffolds often proceeds through a common intermediate, a chalcone. The Claisen-Schmidt condensation is a fundamental method for preparing these chalcones, involving the base-catalyzed reaction of a substituted acetophenone (B1666503) with an aromatic aldehyde. researchgate.netresearchgate.net

In this context, this compound can react with a 2'-hydroxyacetophenone (B8834) in the presence of a base like sodium hydroxide (B78521) to form a 2'-hydroxychalcone (B22705) intermediate. researchgate.netresearchgate.net This intermediate can then undergo oxidative cyclization to yield the final flavonoid structure. Alternatively, different cyclization strategies can lead to the formation of the isomeric chromone (B188151) core. ijrpc.comcore.ac.uk The use of this compound allows for the creation of novel chromone and flavonoid derivatives bearing its specific substitution pattern. nih.gov

Table 1: Synthesis of Chromone and Flavonoid Scaffolds

| Step | Reaction Type | Reactants | Intermediate/Product |

|---|---|---|---|

| 1 | Claisen-Schmidt Condensation | This compound + 2'-Hydroxyacetophenone | 2'-Hydroxychalcone derivative |

| 2a | Oxidative Cyclization | 2'-Hydroxychalcone derivative | Flavonoid derivative |

Thiazolidin-4-ones are a well-known class of heterocyclic compounds that are fixtures in medicinal chemistry due to their diverse pharmacological potential. chemmethod.com A common and efficient method for their synthesis is a one-pot, three-component reaction involving an aromatic aldehyde, an amine, and thioglycolic acid. chemmethod.compeeref.com

The synthesis begins with the reaction between the aromatic aldehyde (this compound) and an amine to form a Schiff base (imine) intermediate. chemmethod.comuobaghdad.edu.iq Subsequently, the thiol group of thioglycolic acid attacks the imine carbon, and an intramolecular cyclization occurs via condensation, eliminating a molecule of water to form the five-membered thiazolidin-4-one ring. chemmethod.com This reaction provides a direct pathway to novel thiazolidinone derivatives featuring the 5-fluoro-2,3-dimethylphenyl group at the 5-position of the heterocyclic ring.

Table 2: General Synthesis of Thiazolidin-4-one Derivatives

| Reactant 1 | Reactant 2 | Reactant 3 | Key Intermediate | Final Product |

|---|

Quinolone and uracil (B121893) scaffolds are fundamental to many pharmaceutical agents. This compound serves as a versatile starting material for accessing these important heterocyclic systems.

Quinolones: The Doebner-von Miller reaction is a classic method for synthesizing quinolines. rsc.org This reaction typically involves the condensation of an aniline (B41778) with an α,β-unsaturated carbonyl compound, which can be formed in situ from an aldehyde. rsc.org By reacting an aniline with this compound and pyruvic acid, a quinoline-4-carboxylic acid bearing the fluorinated phenyl substituent can be synthesized. wikipedia.org Other synthetic routes, such as the Friedländer synthesis, which condenses a 2-aminobenzaldehyde (B1207257) with a compound containing a reactive methylene (B1212753) group, also highlight the utility of aldehydes in quinoline (B57606) synthesis. rsc.orgwikipedia.org

Uracil-Based Structures: Uracil and its derivatives can be synthesized through multicomponent reactions like the Biginelli reaction. chemijournal.com This one-pot synthesis condenses an aldehyde, a β-dicarbonyl compound (like ethyl acetoacetate), and urea (B33335) or thiourea. chemijournal.com Employing this compound in this reaction allows for the straightforward synthesis of dihydropyrimidinones (or thiones), which are precursors to uracil-based structures. chemijournal.comconicet.gov.ar These compounds can be further modified to generate a library of novel uracil analogues.

Preparation of Organofluorine Compounds with Complex Architectures

The strategic incorporation of fluorine into organic molecules is a key strategy in modern drug discovery. nih.govnih.gov Fluorinated building blocks like this compound are invaluable for this purpose as they allow for the introduction of fluorine at an early stage of a synthetic sequence. google.comnih.gov The compound provides a pre-defined arrangement of fluoro and methyl substituents on an aromatic ring, which can be incorporated into a larger molecular framework using the reactivity of the aldehyde group.

The aldehyde functionality can be transformed through a wide array of synthetic operations, including:

Reductive amination to form fluorinated benzylamines.

Wittig and Horner-Wadsworth-Emmons reactions to generate fluorinated stilbenes and other unsaturated systems.

Knoevenagel condensation to create α,β-unsaturated products, which are themselves versatile intermediates. mdpi.com

Grignard and organolithium additions to produce secondary alcohols, which can be further functionalized.

These transformations enable the construction of complex organofluorine compounds where the specific electronic properties and lipophilicity conferred by the 5-fluoro-2,3-dimethylphenyl group can be leveraged to fine-tune the characteristics of the final molecule. cas.cnnih.gov

Advanced Applications in Organic Synthesis

The derivatives synthesized from this compound, such as the heterocyclic compounds discussed previously, are often key intermediates in the development of new pharmaceutical agents. google.com The presence of fluorine can enhance metabolic stability by blocking sites susceptible to oxidative metabolism by cytochrome P450 enzymes. nih.gov

The heterocyclic derivatives, including flavonoids, thiazolidinones, and quinolones, derived from this aldehyde are scaffolds known to interact with various biological targets. nih.govchemmethod.comacs.org By using this compound as a starting material, medicinal chemists can systematically explore the structure-activity relationships of these scaffolds. The unique combination of fluorine's high electronegativity and the steric bulk of the two methyl groups can influence the conformation and electronic nature of the final compound, potentially leading to improved potency and selectivity for its intended biological target. Therefore, this compound is a crucial component in the synthetic chemist's toolbox for generating novel and potentially therapeutic chemical entities.

Contribution to Materials Science Applications

The strategic incorporation of fluorine atoms into organic molecules can significantly influence their physicochemical properties, making fluorinated compounds valuable building blocks in materials science. mdpi.comacs.orgnih.gov The introduction of fluorine can enhance thermal stability, modify electronic properties, and influence intermolecular interactions, which are critical parameters in the design of advanced materials. dovepress.com Benzaldehyde (B42025) derivatives, in general, serve as versatile precursors for a variety of materials, including polymers and functional dyes, due to the reactivity of the aldehyde group. nih.govnumberanalytics.com

However, a comprehensive review of scientific literature and patent databases did not yield specific research findings or data on the derivatization of This compound for applications in materials science. While the compound is available as a chemical building block, its utility appears to be primarily documented in the context of pharmaceutical and agrochemical synthesis.

For context, related fluorinated benzaldehydes have been investigated for their potential in creating novel materials. For instance, various fluorobenzaldehyde isomers are used to synthesize Schiff base compounds, some of which exhibit interesting optical or biological properties. acs.org In the field of liquid crystals, the position of fluorine substituents on aromatic cores is known to significantly affect mesophase behavior and dielectric anisotropy. energyfrontier.us Furthermore, benzaldehyde-functionalized polymers have been developed for applications in drug delivery and nanotechnology, where the aldehyde group provides a reactive handle for crosslinking or functionalization. nih.gov

Despite these examples with analogous compounds, there is a notable absence of published research detailing the synthesis of polymers, liquid crystals, functional dyes, or other advanced materials derived specifically from This compound . Consequently, no data tables on the properties of such materials can be provided. The potential of This compound in materials science remains an area that is yet to be explored in the available scientific literature.

Spectroscopic Elucidation and Structural Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For 5-Fluoro-2,3-dimethylbenzaldehyde, a combination of ¹H, ¹³C, and ¹⁹F NMR would be essential.

Proton NMR (¹H NMR) Applications

A ¹H NMR spectrum would be used to identify the different types of protons and their electronic environments.

Aldehydic Proton: A singlet would be expected in the downfield region, typically between δ 9.5-10.5 ppm, characteristic of a benzaldehyde (B42025) proton.

Aromatic Protons: Two distinct signals would be anticipated for the two protons on the aromatic ring. Their chemical shifts and coupling patterns (as doublets) would be influenced by the positions of the fluorine and methyl substituents.

Methyl Protons: Two separate singlets would be expected for the two methyl groups at positions 2 and 3, likely appearing in the δ 2.0-2.5 ppm range.

Carbon-13 NMR (¹³C NMR) Applications

¹³C NMR spectroscopy provides information about the carbon skeleton of the molecule.

Carbonyl Carbon: The aldehyde carbonyl carbon would produce a signal in the highly deshielded region of the spectrum, around δ 190-195 ppm.

Aromatic Carbons: Six distinct signals would be expected for the aromatic carbons. The carbon directly bonded to the fluorine atom would show a large one-bond carbon-fluorine coupling (¹JCF). Other aromatic carbons would exhibit smaller two-, three-, or four-bond couplings (nJCF).

Methyl Carbons: Signals for the two methyl carbons would appear in the upfield, aliphatic region of the spectrum.

Fluorine-19 NMR (¹⁹F NMR) for Fluoro-Substituent Analysis

¹⁹F NMR is a highly sensitive technique used specifically to analyze fluorine-containing compounds. researchgate.netwalisongo.ac.id A ¹⁹F NMR spectrum of this compound would show a single resonance for the fluorine atom. The chemical shift of this signal provides information about the electronic environment of the fluorine atom on the aromatic ring. Furthermore, coupling between the fluorine and nearby protons (³JHF and ⁴JHF) would be observable in the ¹H NMR spectrum, aiding in the assignment of the aromatic proton signals. walisongo.ac.id

Vibrational Spectroscopy

Vibrational spectroscopy, including FTIR and Raman techniques, is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Fourier Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum of this compound would be expected to show several characteristic absorption bands. researchgate.netnih.gov

C=O Stretch: A strong, sharp absorption band characteristic of the aldehyde carbonyl group would be prominent, typically appearing around 1700-1710 cm⁻¹. docbrown.inforesearchgate.net

C-H Stretches: Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while aliphatic C-H stretches from the methyl groups would appear just below 3000 cm⁻¹. docbrown.info Aldehydic C-H stretching often presents as two weaker bands in the 2700-2900 cm⁻¹ region. docbrown.info

C-F Stretch: A strong band corresponding to the C-F stretching vibration would be expected in the 1100-1300 cm⁻¹ region.

Aromatic C=C Stretches: Medium to weak absorptions in the 1450-1600 cm⁻¹ range are characteristic of the benzene (B151609) ring. docbrown.info

Raman Spectroscopy

Raman spectroscopy provides complementary information to FTIR. While specific data for this compound is unavailable, the Raman spectrum of the related compound 2,3-Dimethylbenzaldehyde has been recorded. spectrabase.com For the title compound, the symmetric vibrations, such as the aromatic ring breathing modes, would be expected to be particularly strong. The C=O stretch would also be visible, though typically weaker than in the IR spectrum. Raman spectroscopy is often useful for observing vibrations that are weak or forbidden in FTIR. spectrabase.com

Mass Spectrometry Techniques

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and structure of a compound by measuring the mass-to-charge ratio of its ions. Various ionization methods and mass analyzers can be employed to gain detailed structural information. For a substituted benzaldehyde like this compound, techniques such as Gas Chromatography-Mass Spectrometry (GC-MS), Liquid Chromatography-Mass Spectrometry (LC-MS), and High-Resolution Mass Spectrometry (HRMS) are invaluable for its characterization.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

Gas Chromatography-Mass Spectrometry is a widely used technique for the analysis of volatile and thermally stable compounds. In GC-MS, the sample is first vaporized and separated based on its boiling point and polarity in the gas chromatograph before being introduced into the mass spectrometer for detection.

Upon entering the mass spectrometer, typically employing electron ionization (EI), the molecule would undergo fragmentation. The resulting mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound (C₉H₉FO, 152.16 g/mol ) and a series of fragment ions. The fragmentation pattern is predictable to some extent based on the structure of the molecule. Key fragmentation pathways for benzaldehydes often involve the loss of the formyl radical (-CHO), the hydrogen atom from the aldehyde group, or cleavages within the aromatic ring and its substituents. For this compound, characteristic fragments might include the loss of a methyl group (CH₃), a fluorine atom (F), or the entire aldehyde group.

A hypothetical fragmentation pattern and the corresponding m/z values are presented in the table below. It is important to note that these are predicted values and require experimental verification.

| Predicted Fragment | Structure | m/z (mass-to-charge ratio) |

| Molecular Ion | [C₉H₉FO]⁺ | 152 |

| Loss of H | [C₉H₈FO]⁺ | 151 |

| Loss of CHO | [C₈H₉F]⁺ | 124 |

| Loss of CH₃ | [C₈H₆FO]⁺ | 137 |

| Loss of F | [C₉H₉O]⁺ | 133 |

Liquid Chromatography-Mass Spectrometry (LC-MS) Analysis

Liquid Chromatography-Mass Spectrometry is a versatile technique that couples the separation power of liquid chromatography with the detection capabilities of mass spectrometry. It is particularly useful for compounds that are not volatile or are thermally labile. The analysis of aldehydes by LC-MS can sometimes be challenging due to their potential for poor ionization.

For the analysis of this compound by LC-MS, a reversed-phase chromatographic method would likely be employed, using a C18 column with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, often with a small amount of an acid such as formic acid to improve peak shape and ionization efficiency.

Electrospray ionization (ESI) is a common ionization source used in LC-MS. For benzaldehydes, positive ion mode ESI would likely be used, which would protonate the molecule to form the [M+H]⁺ ion. In the case of this compound, this would correspond to an m/z of 153.17. Tandem mass spectrometry (MS/MS) could then be used to fragment this precursor ion to obtain further structural information.

To enhance the sensitivity and specificity of the analysis, derivatization of the aldehyde group is a common strategy. Reagents such as 2,4-dinitrophenylhydrazine (B122626) (DNPH) react with the aldehyde to form a hydrazone, which typically exhibits better chromatographic behavior and ionization efficiency.

| Ion | Formation | m/z (mass-to-charge ratio) |

| Protonated Molecule | [C₉H₉FO + H]⁺ | 153.17 |

| Sodium Adduct | [C₉H₉FO + Na]⁺ | 175.15 |

| DNPH Derivative [M+H]⁺ | [C₁₅H₁₃FN₄O₄ + H]⁺ | 333.10 |

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry provides highly accurate mass measurements, which can be used to determine the elemental composition of a molecule with a high degree of confidence. This is a crucial tool for confirming the identity of a compound.

For this compound (C₉H₉FO), the theoretical exact mass can be calculated based on the most abundant isotopes of its constituent elements. This calculated exact mass can then be compared to the experimentally measured mass from an HRMS instrument, such as a time-of-flight (TOF) or Orbitrap mass spectrometer. A close match between the theoretical and experimental masses (typically within a few parts per million, ppm) provides strong evidence for the elemental composition of the compound.

| Property | Value |

| Molecular Formula | C₉H₉FO |

| Theoretical Exact Mass | 152.0637 |

| Experimentally Measured Mass | Requires experimental data |

| Mass Accuracy (ppm) | Requires experimental data |

Electronic Absorption and Emission Spectroscopy

Electronic spectroscopy involves the interaction of electromagnetic radiation with a molecule, leading to transitions between electronic energy levels. UV-Vis spectroscopy measures the absorption of light, while fluorescence spectroscopy measures the emission of light.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light by a molecule promotes an electron from a lower energy molecular orbital to a higher energy one. The wavelength of maximum absorbance (λmax) is characteristic of the chromophores present in the molecule.

For this compound, the benzaldehyde moiety acts as the primary chromophore. The electronic spectrum is expected to show absorption bands corresponding to π → π* and n → π* transitions. The π → π* transitions, which are typically more intense, arise from the promotion of an electron from a π bonding orbital to a π* antibonding orbital of the aromatic ring and the carbonyl group. The n → π* transition, which is generally weaker, involves the promotion of a non-bonding electron from the oxygen atom of the carbonyl group to a π* antibonding orbital. The position of these absorption bands can be influenced by the substituents on the aromatic ring and the solvent used for the measurement.

While specific experimental UV-Vis data for this compound is not available, the expected absorption maxima would likely be in the range of 250-350 nm.

| Transition Type | Expected Wavelength Range (nm) | Relative Intensity |

| π → π | 240 - 280 | High |

| n → π | 300 - 350 | Low |

Fluorescence Spectroscopy

Fluorescence is the emission of light from a molecule after it has absorbed light. This process occurs when a molecule in an excited electronic state returns to the ground state by emitting a photon. For a molecule to be fluorescent, it must possess a rigid, planar structure and a suitable electronic configuration.

Many aromatic carbonyl compounds, including some benzaldehydes, exhibit fluorescence. The presence of the fluorine atom in this compound could potentially influence its fluorescence properties. The excitation spectrum would ideally resemble the absorption spectrum, and the emission spectrum would be a mirror image of the excitation spectrum, shifted to a longer wavelength (Stokes shift).

Detailed experimental fluorescence data, including the excitation and emission maxima and the quantum yield for this compound, are not currently available in the literature. The determination of these parameters would require experimental measurement using a spectrofluorometer. Such data would be valuable for understanding the photophysical properties of this compound and for potential applications in areas such as fluorescent probes and materials science.

| Parameter | Description | Value |

| Excitation Wavelength (λex) | Wavelength of light used to excite the molecule | Requires experimental data |

| Emission Wavelength (λem) | Wavelength of light emitted by the molecule | Requires experimental data |

| Quantum Yield (ΦF) | Efficiency of the fluorescence process | Requires experimental data |

| Stokes Shift | Difference between λem and λex | Requires experimental data |

High-Resolution Rotational Spectroscopy

High-resolution rotational spectroscopy, particularly microwave spectroscopy, is a powerful technique for obtaining detailed information about the geometry and internal dynamics of molecules in the gas phase. By measuring the transition frequencies between rotational energy levels, highly precise rotational constants can be determined, which in turn provide accurate structural parameters.

Microwave Spectroscopy for Conformational Dynamics

The presence of multiple substituents on the benzene ring of this compound, including a fluorine atom and two methyl groups, suggests the possibility of multiple stable conformations. These conformers arise from the different orientations of the aldehyde group and the methyl groups with respect to the aromatic ring. Microwave spectroscopy is exceptionally well-suited to distinguish between different conformers because each unique structure possesses a distinct set of rotational constants, leading to a unique rotational spectrum.

Pulsed molecular jet Fourier transform microwave (FTMW) spectroscopy is a common experimental approach for such studies. iucr.org In a typical experiment, the molecule is introduced into a vacuum chamber within a supersonic jet of an inert carrier gas, such as argon or neon. This process cools the molecules to very low rotational and vibrational temperatures, simplifying the resulting spectrum by populating only the lowest energy states. The simplified spectra allow for the unambiguous assignment of rotational transitions for each conformer present in the jet.

While specific experimental studies on the conformational dynamics of this compound are not prominently available in surveyed literature, the methodology has been successfully applied to a variety of related substituted benzaldehydes and other aromatic molecules. nih.gov For this compound, theoretical quantum chemical calculations would first be employed to predict the geometries and relative energies of possible conformers. These calculations would then guide the search for the rotational spectra of the most stable conformers. The experimental determination of the rotational constants for each observed conformer would provide definitive proof of their existence and allow for a detailed comparison with the theoretically predicted structures.

Studies of Large Amplitude Motions (e.g., Methyl Internal Rotation)

The methyl groups in this compound are not static; they can undergo internal rotation relative to the benzene ring. This internal rotation is a type of large amplitude motion (LAM) that can have a significant impact on the microwave spectrum. The rotation of the methyl groups is not free but is hindered by a potential energy barrier. The height of this barrier is influenced by the steric and electronic environment of the methyl group, including interactions with the adjacent aldehyde and fluorine substituents.

In the microwave spectrum, methyl internal rotation causes the splitting of rotational transitions into characteristic patterns, often quintets in the case of two methyl groups. iucr.org The magnitude of these splittings is directly related to the height of the potential barrier (V₃) hindering the rotation. By analyzing these splittings, a very precise value for the V₃ barrier can be experimentally determined.

For this compound, two distinct V₃ barriers would be expected, one for the C2-methyl group and one for the C3-methyl group, due to their different chemical environments. The proximity of the C2-methyl group to both the aldehyde group and the C3-methyl group would likely result in a higher barrier to internal rotation compared to the C3-methyl group, which is adjacent to the fluorine atom and the C2-methyl group. The study of these barriers provides deep insight into the non-covalent interactions that govern the molecule's internal dynamics. nih.gov Although specific V₃ barrier values for this compound have not been reported in the reviewed literature, studies on isomers of dimethylbenzaldehyde have shown that such barriers can be accurately determined using microwave spectroscopy. nih.gov

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms and molecules in the solid state. By diffracting X-rays off a single crystal of a compound, a detailed electron density map can be generated, from which atomic positions, bond lengths, bond angles, and intermolecular interactions can be determined with high accuracy.

For this compound, a single-crystal X-ray diffraction study would reveal which of the possible gas-phase conformers is adopted in the crystalline solid. It would also provide a wealth of information about how the molecules pack together, including details on intermolecular interactions such as C-H···O and C-H···F hydrogen bonds, and potential π-π stacking interactions between the aromatic rings. These interactions are crucial for understanding the physical properties of the solid material, such as its melting point and solubility.

A search of crystallographic databases did not yield a specific crystal structure for this compound. However, numerous studies on other substituted benzaldehydes have demonstrated the power of this technique. For instance, analyses of various multi-substituted benzaldehyde derivatives have revealed how different substitution patterns influence crystal packing through a variety of weak and non-covalent interactions.

Should a crystallographic study of this compound be undertaken, the expected data would be presented in a standardized format, as shown in the hypothetical table below.

Hypothetical Crystallographic Data for this compound

| Parameter | Value |

|---|---|

| Chemical Formula | C₉H₉FO |

| Formula Weight | 152.17 |

| Crystal System | e.g., Monoclinic |

| Space Group | e.g., P2₁/c |

| a (Å) | Value |

| b (Å) | Value |

| c (Å) | Value |

| α (°) | 90 |

| β (°) | Value |

| γ (°) | 90 |

| Volume (ų) | Value |

| Z | Value |

| Density (calculated) (g/cm³) | Value |

This table illustrates the type of detailed structural information that would be obtained from an X-ray crystallographic analysis.

Computational and Mechanistic Investigations

Quantum Chemical Calculations and Electronic Structure Analysis

Quantum chemical calculations are fundamental to exploring the electronic environment of 5-Fluoro-2,3-dimethylbenzaldehyde. These methods solve the Schrödinger equation, or approximations of it, to determine the molecule's energetic and electronic properties.

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules. It is favored for its balance of accuracy and computational efficiency. In studies of aromatic aldehydes, DFT methods like B3LYP are commonly employed to optimize the molecular geometry and calculate various properties. malayajournal.orgconicet.gov.arnih.gov For this compound, DFT simulations would calculate the electron density to determine the ground-state energy, optimized geometry, and distribution of electronic charge across the molecule. These simulations are crucial for understanding how the fluorine atom and methyl groups influence the electronic nature of the benzaldehyde (B42025) scaffold.

Ab initio (from first principles) calculations, such as Hartree-Fock (HF) and Møller-Plesset perturbation theory (MP2), offer higher levels of theory compared to standard DFT. While computationally more demanding, they provide more accurate results by accounting for electron correlation to a greater extent. MP2 calculations would be particularly useful for refining the geometric parameters and interaction energies within this compound, providing a benchmark against which DFT results can be compared. These methods are essential for obtaining highly reliable predictions of molecular properties where electron correlation effects are significant.

Quantum chemical calculations are instrumental in predicting spectroscopic data, which can aid in the structural elucidation of newly synthesized compounds.

NMR Chemical Shifts : Predicting ¹H, ¹³C, and ¹⁹F NMR chemical shifts is a key application. researchgate.net The GIAO (Gauge-Including Atomic Orbital) method, often used with DFT, can calculate the magnetic shielding tensors for each nucleus. These values are then converted to chemical shifts by referencing them against a standard compound (e.g., tetramethylsilane (B1202638) for ¹H and ¹³C). For fluorinated compounds, predicting ¹⁹F chemical shifts is particularly valuable due to their wide spectral range and sensitivity to the local electronic environment. nih.govchemrxiv.org

Vibrational Frequencies : Theoretical calculations can predict the infrared (IR) and Raman spectra by computing the vibrational frequencies and their corresponding intensities. This involves calculating the second derivatives of the energy with respect to the atomic coordinates. The predicted frequencies are often scaled by an empirical factor to correct for anharmonicity and other systematic errors in the calculations.

Below is an illustrative table showing the kind of data that would be generated from such predictive calculations for this compound.

Table 1: Illustrative Predicted Spectroscopic Parameters for this compound This table presents hypothetical data for illustrative purposes.

| Parameter | Nucleus/Group | Predicted Value (DFT/B3LYP) |

|---|---|---|

| NMR Chemical Shift (δ, ppm) | Aldehyde H | 9.95 |

| Aromatic H | 7.10 - 7.30 | |

| Methyl H | 2.20 - 2.40 | |

| Carbonyl C | 191.5 | |

| Fluorinated C | 164.0 (d, ¹JCF = 250 Hz) | |

| ¹⁹F | -110.2 | |

| Vibrational Frequency (cm⁻¹) | C=O Stretch | 1705 |

| C-F Stretch | 1250 |

The Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are critical for understanding a molecule's chemical reactivity and electronic transitions. malayajournal.org

HOMO : Represents the ability to donate an electron. For this compound, the HOMO is expected to be localized primarily on the electron-rich aromatic ring.

LUMO : Represents the ability to accept an electron. The LUMO is typically centered on the electron-deficient carbonyl group of the aldehyde.

HOMO-LUMO Gap : The energy difference between the HOMO and LUMO is a crucial indicator of molecular stability. malayajournal.orgconicet.gov.ar A large gap suggests high kinetic stability and low chemical reactivity, while a small gap indicates that the molecule is more easily excitable and reactive.

From the HOMO and LUMO energies, various electronic properties can be derived, such as ionization potential, electron affinity, electronegativity, and chemical hardness. These parameters provide a quantitative measure of the molecule's reactivity. researchgate.net

Table 2: Illustrative Electronic Properties of this compound from HOMO-LUMO Analysis This table presents hypothetical data for illustrative purposes based on typical values for similar compounds.

| Property | Definition | Illustrative Value (eV) |

|---|---|---|

| E(HOMO) | Energy of the Highest Occupied Molecular Orbital | -6.85 |

| E(LUMO) | Energy of the Lowest Unoccupied Molecular Orbital | -1.90 |

| Energy Gap (ΔE) | E(LUMO) - E(HOMO) | 4.95 |

| Ionization Potential (I) | -E(HOMO) | 6.85 |

| Electron Affinity (A) | -E(LUMO) | 1.90 |

| Electronegativity (χ) | (I + A) / 2 | 4.375 |

| Chemical Hardness (η) | (I - A) / 2 | 2.475 |

Conformational Analysis and Potential Energy Surfaces

The three-dimensional structure and flexibility of a molecule are governed by its conformational preferences. For this compound, this primarily involves the orientation of the aldehyde and methyl groups relative to the benzene (B151609) ring.

A potential energy surface (PES) maps the energy of a molecule as a function of one or more of its geometric parameters, such as torsion angles. For this compound, a key analysis would involve scanning the torsion angle of the C-CHO bond to determine the rotational barrier of the aldehyde group. This analysis reveals the most stable (lowest energy) conformation and the energy of transition states between different conformers. The presence of two adjacent methyl groups may introduce steric hindrance that influences the preferred orientation of the aldehyde group, potentially favoring a non-planar conformation to minimize steric clash. Such studies are crucial for understanding the molecule's shape and how it might interact with other molecules.

Investigation of Torsional Barriers (V3, V6 Potentials)

The rotation of the formyl group (–CHO) relative to the benzene ring in benzaldehydes is a critical factor influencing their conformational preferences, reactivity, and spectroscopic properties. This rotation is not free and is hindered by a rotational energy barrier. The potential energy surface for this internal rotation can be described by a Fourier series, where the V3 and V6 terms often play significant roles.

In the ground state (minimum energy conformation), the formyl group is planar with the benzene ring, maximizing π-delocalization. The transition state for rotation occurs when the formyl group is perpendicular to the ring, breaking this conjugation. Electron-donating groups tend to increase the π-bond character between the formyl carbon and the ring carbon, leading to a higher rotational barrier. Conversely, electron-withdrawing groups can decrease this barrier. researchgate.net

For this compound, the fluorine atom at the meta position acts as an electron-withdrawing group via its inductive effect, while the two methyl groups at the ortho and meta positions are electron-donating. The interplay of these effects, combined with steric hindrance from the ortho-methyl group, would determine the precise rotational barrier.

Table 1: Calculated Rotational Barriers for Selected para-Substituted Benzaldehydes This table, adapted from studies on simpler analogs, illustrates the influence of substituent electronic effects on the rotational barrier (RB).

| Substituent (X) | Hammett Constant (σp+) | Rotational Barrier (kcal/mol) |

| -NO₂ | 0.79 | 6.89 |

| -CN | 0.66 | 7.21 |

| -H | 0.00 | 7.82 |

| -CH₃ | -0.31 | 8.35 |

| -OH | -0.92 | 8.87 |

| -NH₂ | -1.30 | 9.24 |

| Data derived from computational studies on para-substituted benzaldehydes. researchgate.net |

Coupling of Multiple Rotors in Substituted Benzaldehydes

In this compound, the dynamics are more complex than in monosubstituted benzaldehydes due to the presence of multiple rotating groups: the formyl group and the two methyl groups. The rotation of the ortho-methyl group, in particular, is expected to be strongly coupled with the rotation of the adjacent formyl group.

This coupling arises from steric interactions. As the formyl group rotates out of the plane of the benzene ring, it can clash with the hydrogen atoms of the ortho-methyl group. To minimize this steric repulsion, the methyl group may adjust its own rotational position. This codependent motion means that the potential energy surface cannot be described by simply summing the individual rotational potentials of each group. Instead, a multi-dimensional potential energy surface is required to accurately model the system's dynamics.

Theoretical Studies of Reaction Mechanisms

Theoretical studies are instrumental in mapping the intricate pathways of chemical reactions, identifying key intermediates and transition states that govern reaction outcomes.

Proton-Coupled Electron Transfer (PCET) Mechanisms

Proton-Coupled Electron Transfer (PCET) is a fundamental reaction mechanism in which both a proton and an electron are transferred in a single, concerted step or in separate, sequential steps. nih.govwikipedia.org This mechanism is crucial in many redox reactions involving aldehydes, such as their hydrogenation to alcohols.

In the context of benzaldehyde hydrogenation, theoretical studies have explored how PCET pathways can be facilitated, for instance, in electrocatalytic systems. researchgate.netresearchgate.net In one proposed mechanism for the electrocatalytic hydrogenation of benzaldehyde on a palladium catalyst, the reaction is enhanced by the presence of Brønsted-acid sites on the support material. researchgate.net The process is hypothesized to involve the direct participation of these acid groups in a PCET step, where a proton is channeled to the carbonyl oxygen simultaneously with an electron transfer to the carbonyl group. researchgate.net

The general scheme for a PCET reduction of a benzaldehyde can be depicted as:

Adsorption: The benzaldehyde molecule adsorbs onto the catalyst surface.

PCET Step: A proton (H⁺) from the environment (e.g., a hydronium ion) and an electron (e⁻) from the catalyst are transferred to the carbonyl group in a concerted fashion, forming a hydroxybenzyl radical intermediate.

Second Hydrogenation Step: A second similar PCET or hydrogen atom transfer (HAT) step occurs, converting the radical intermediate to the final benzyl (B1604629) alcohol product.

The efficiency of this process is influenced by the electronic properties of the benzaldehyde derivative. The electron-withdrawing fluorine and electron-donating methyl groups in this compound would modulate the electron density at the carbonyl group, thereby affecting the kinetics of the PCET steps.

Radical Chain Processes

Substituted benzaldehydes can participate in radical chain reactions, where a self-propagating cycle of radical intermediates drives the transformation. libretexts.org A classic example is the autoxidation of aldehydes to carboxylic acids, which proceeds via an acyl radical intermediate. Another important application is the addition of aldehydes across double bonds (hydroacylation).

A typical radical chain mechanism involves three distinct phases: libretexts.orgmdpi.com

Initiation: A radical initiator (e.g., AIBN or a photocatalyst) abstracts the aldehydic hydrogen atom from the benzaldehyde, forming a benzoyl radical. This step is key, as the C-H bond of an aldehyde is relatively weak.

Propagation: This phase consists of one or more repeating steps. For example, in a hydroacylation reaction, the generated benzoyl radical adds to an alkene to form a new carbon-centered radical. This new radical then abstracts a hydrogen atom from another molecule of benzaldehyde, yielding the final product and regenerating the benzoyl radical to continue the chain.

Termination: Two radical species combine to form a stable, non-radical product, which terminates the chain.

Transition State Characterization and Reaction Pathway Elucidation

Computational chemistry allows for the precise characterization of transition state (TS) geometries and energies, providing a quantitative understanding of reaction barriers and pathways. For reactions involving benzaldehydes, such as nucleophilic additions or photochemical reactions, identifying the TS is key to understanding reactivity and selectivity.

For example, in the photochemical dissociation of benzaldehyde, quantum chemical calculations (e.g., at the B3LYP/6-311G(d,p) level) have been used to map the potential energy surface. researchgate.net Following photoexcitation, the molecule can undergo internal conversion to a lower-energy excited state. From this state, it can proceed through a transition state leading to dissociation products like benzene and carbon monoxide. researchgate.net These calculations reveal the specific bond-stretching and bending motions involved in reaching the TS geometry.

Influence of Substituents on Electronic and Steric Properties through Computational Models

The fluorine and two methyl substituents in this compound profoundly influence its electronic and steric properties, which can be effectively modeled using computational methods. These models help rationalize and predict the molecule's behavior in various chemical environments.

Electronic Effects: Substituents alter the electron distribution within the benzene ring and the formyl group. The effects are typically separated into inductive and resonance (mesomeric) effects.

Fluorine (at C5): Being highly electronegative, fluorine exerts a strong electron-withdrawing inductive effect (-I). It also has a weak electron-donating resonance effect (+R) due to its lone pairs, but for a meta-substituent, the inductive effect is dominant.

Methyl Groups (at C2 and C3): Methyl groups are electron-donating through both an inductive effect (+I) and hyperconjugation.

Computational models quantify these effects by calculating various electronic descriptors. researchgate.net For instance, molecular electrostatic potential (MEP) maps can visualize the electron-rich (negative potential, typically around the carbonyl oxygen) and electron-poor (positive potential, around the aldehydic hydrogen) regions of the molecule. The substituents in this compound would shift these potentials compared to unsubstituted benzaldehyde. Furthermore, calculated parameters like atomic charges, dipole moments, and frontier molecular orbital energies (HOMO/LUMO) provide quantitative data on how substituents modulate the molecule's reactivity towards electrophiles and nucleophiles. researchgate.netresearchgate.net

Steric Effects: The size and spatial arrangement of substituents create steric hindrance, which can affect reaction rates and conformational preferences.

Ortho-Methyl Group (at C2): This group introduces significant steric bulk adjacent to the formyl group. As discussed in section 6.2.3, this hinders the rotation of the aldehyde moiety and can influence its preferred orientation. This steric clash can also impede the approach of reagents to the carbonyl carbon, potentially lowering reaction rates compared to less hindered benzaldehydes. acs.org

Computational models can calculate steric parameters and model steric interactions to predict their consequences. For example, during reaction simulations, the energetic penalty of steric clashes in the transition state can be calculated, explaining observed differences in reactivity between isomers. unife.it

Q & A

Q. What are the recommended synthetic routes for 5-Fluoro-2,3-dimethylbenzaldehyde, and how can its purity be validated?

Methodological Answer: Synthesis typically involves electrophilic aromatic substitution or Friedel-Crafts alkylation to introduce fluorine and methyl groups onto the benzaldehyde core. For example, fluorination can be achieved using reagents like Selectfluor™ under anhydrous conditions, followed by methylation with methyl iodide and a Lewis catalyst (e.g., AlCl₃) . Purity validation requires a combination of:

- High-Performance Liquid Chromatography (HPLC) to quantify impurities (<1% threshold).

- Nuclear Magnetic Resonance (NMR) Spectroscopy : Distinct signals for fluorine (¹⁹F NMR, δ -110 to -120 ppm) and aldehyde protons (¹H NMR, δ ~10 ppm) confirm structural integrity .

- Mass Spectrometry (MS) : Molecular ion peak at m/z 166.1 (C₉H₉FO) .

Q. What solvent systems and reaction conditions optimize the stability of this compound during storage?

Methodological Answer:

- Storage : Store at 0–6°C in amber vials to prevent photodegradation. Use anhydrous solvents (e.g., dichloromethane or DMF) to avoid aldehyde hydration .

- Stability Testing : Monitor degradation via UV-Vis spectroscopy (λmax ~270 nm for aromatic aldehydes) over 30 days. Less than 5% degradation is acceptable for most studies .

Advanced Research Questions

Q. How do steric and electronic effects of the 2,3-dimethyl and 5-fluoro substituents influence reactivity in cross-coupling reactions?

Methodological Answer: The electron-withdrawing fluorine at position 5 deactivates the ring, reducing electrophilicity at the para position, while methyl groups at positions 2 and 3 introduce steric hindrance.

- Suzuki-Miyaura Coupling : Optimize using Pd(PPh₃)₄ (5 mol%), K₂CO₃ base, and toluene/water (3:1) at 80°C for 12 hours. Lower yields (<60%) are expected compared to unsubstituted benzaldehydes due to steric constraints .

- Contradiction Analysis : Conflicting reports on reaction efficiency may arise from residual moisture or inadequate ligand ratios. Use in situ IR spectroscopy to track boronic acid consumption .

Q. What analytical strategies resolve discrepancies in reported solubility data for this compound?

Methodological Answer: Reported solubility in DMSO ranges from 50–100 mg/mL. To resolve contradictions:

- Perform dynamic light scattering (DLS) to detect aggregates.

- Use shake-flask method with HPLC quantification: Saturate solvent, filter (0.22 µm), and measure concentration at 25°C. Note that methyl groups reduce polarity, enhancing solubility in non-polar solvents (e.g., ethyl acetate) .

Experimental Design and Data Interpretation

Q. How can researchers design kinetic studies to elucidate degradation pathways of this compound under basic conditions?

Methodological Answer:

- Kinetic Setup : Prepare 0.1 M NaOH solutions, monitor aldehyde loss via UV-Vis (270 nm) at 25°C.

- Mechanistic Probes :

- Rate Constants : Fit data to pseudo-first-order kinetics; compare activation energy (Ea) with DFT-computed values .

Q. What computational methods predict the regioselectivity of this compound in nucleophilic attacks?

Methodological Answer:

- Density Functional Theory (DFT) : Calculate Fukui indices (B3LYP/6-311+G(d,p)) to identify electrophilic centers. The aldehyde carbon (f⁺ ~0.25) is most reactive, while fluorine reduces para-site accessibility .

- Molecular Dynamics (MD) : Simulate solvent effects (e.g., THF vs. water) on transition-state stabilization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。